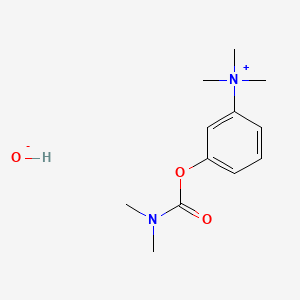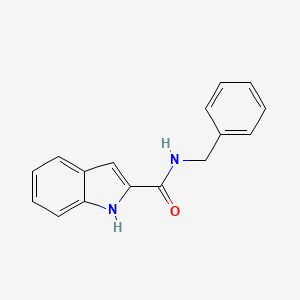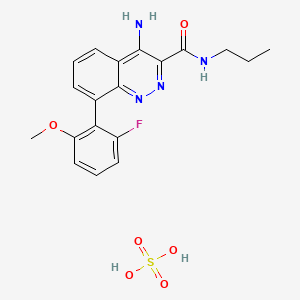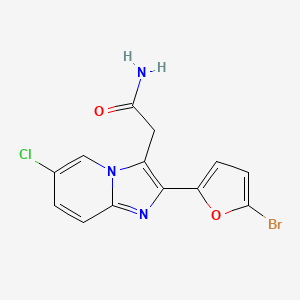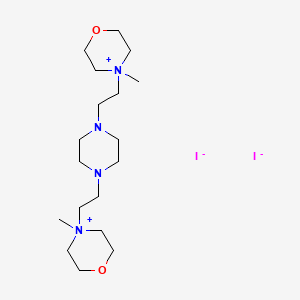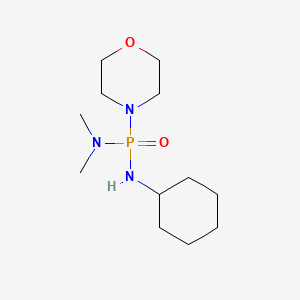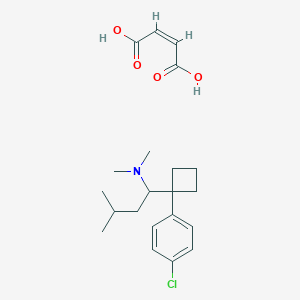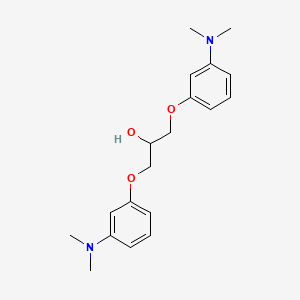
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- is a chemical compound with the molecular formula C7H18N2O. It is known for its unique structure, which includes two dimethylamino groups attached to a propanol backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- typically involves the reaction of N,N-dimethyl-1,3-propylenediamine with propylene oxide in a high-pressure reactor. The reaction is carried out under nitrogen atmosphere to prevent oxidation. The temperature is gradually increased to 80-100°C while continuously stirring the mixture. After the reaction is complete, the product is purified through rectification .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. High-pressure reactors and continuous stirring are employed to ensure uniform reaction conditions. The final product is obtained through distillation and purification processes to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Used in the production of polymers and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The compound can also interact with cell membranes, affecting cellular signaling pathways .
類似化合物との比較
Similar Compounds
1,3-Bis(dimethylamino)-2-propanol: Similar structure but lacks the phenoxy groups.
1,1’-{[3-(dimethylamino)propyl]imino}bis-2-propanol: Contains an imino group instead of the phenoxy groups.
N,N,N′,N′-Tetramethyl-1,3-diamino-2-propanol: Similar backbone but different functional groups
Uniqueness
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- is unique due to the presence of phenoxy groups, which enhance its reactivity and interaction with biological molecules. This makes it a valuable compound in various research applications, particularly in the fields of chemistry and biology.
特性
CAS番号 |
110194-75-7 |
|---|---|
分子式 |
C19H26N2O3 |
分子量 |
330.4 g/mol |
IUPAC名 |
1,3-bis[3-(dimethylamino)phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H26N2O3/c1-20(2)15-7-5-9-18(11-15)23-13-17(22)14-24-19-10-6-8-16(12-19)21(3)4/h5-12,17,22H,13-14H2,1-4H3 |
InChIキー |
GTYSVIXPFSBNOT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=CC=C1)OCC(COC2=CC=CC(=C2)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


